molecular formula C9H7Cl2N3O2 B6601979 ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 2091158-04-0

ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B6601979
CAS No.: 2091158-04-0
M. Wt: 260.07 g/mol
InChI Key: YMBBKZRXKCABTE-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,1-f][1,2,4]triazine core structure with two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 7

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolo[2,1-f][1,2,4]triazine derivatives.

  • Esterification: The carboxyl group is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or the carboxyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products include amines and alcohols.

  • Substitution products include derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: Similar structure but different position of chlorine atoms.

  • Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Only one chlorine atom present.

  • Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: No chlorine atoms present.

Uniqueness: Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to the presence of two chlorine atoms, which can significantly affect its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)6-4-3-5-7(10)12-9(11)13-14(5)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBKZRXKCABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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